(3-((6-Bromo-4-fenilquinazolin-2-il)amino)fenil)(morfolino)metanona

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

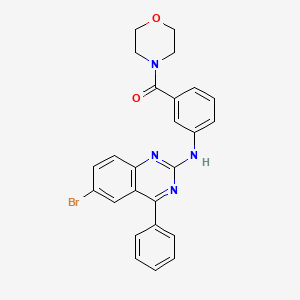

(3-((6-Bromo-4-phenylquinazolin-2-yl)amino)phenyl)(morpholino)methanone is a synthetic organic compound that belongs to the class of quinazoline derivatives. Quinazoline derivatives are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Aplicaciones Científicas De Investigación

Chemical Applications

Synthesis and Building Blocks

This compound serves as a versatile building block in organic synthesis. Its structure allows for the modification and generation of more complex molecules. The synthesis typically involves multi-step organic reactions that can be optimized for higher yields and purity.

Table 1: Common Synthetic Routes

| Reaction Type | Starting Materials | Conditions | Product Type |

|---|---|---|---|

| Acylation | 6-Bromo-4-phenylquinazoline + aniline derivatives | Reflux with catalysts | Quinazoline derivatives |

| Coupling | Various azides with terminal alkynes | Copper-catalyzed reactions | Novel triazole compounds |

Biological Applications

Anticancer Activity

Research indicates that quinazoline derivatives exhibit significant anticancer properties. In studies involving HepG2 liver cancer cells, compounds related to this structure showed inhibitory effects, with IC50 values around 3 μM. The mechanism involves the upregulation of γ-H2AX expression, leading to DNA damage and apoptosis in tumor cells .

Antimicrobial Properties

Quinazoline derivatives have also been evaluated for their antimicrobial activities. For instance, a study demonstrated that modifications to the quinazoline core could enhance antibacterial properties against various pathogens. The introduction of specific substituents influenced the degree of inhibition observed against bacterial strains .

Table 2: Anticancer and Antimicrobial Activity

| Compound | IC50 (μM) | Activity Type |

|---|---|---|

| (3-((6-Bromo-4-phenylquinazolin-2-yl)amino)phenyl)(morpholino)methanone | 3.08 ± 0.37 | Anticancer |

| Modified quinazoline derivatives | Varies | Antimicrobial |

Medical Applications

Therapeutic Potential

The compound is being explored for its therapeutic potential in treating various diseases, particularly cancers and infections. Its ability to modulate biological pathways makes it a candidate for drug development targeting specific molecular interactions involved in disease processes .

Case Study: GCN2 Modulation

In a recent study, compounds similar to (3-((6-Bromo-4-phenylquinazolin-2-yl)amino)phenyl)(morpholino)methanone were identified as modulators of the GCN2 pathway, which is crucial in cellular stress responses. These findings suggest potential applications in treating conditions related to amino acid metabolism and stress response mechanisms .

Industrial Applications

Pharmaceutical Development

The unique properties of (3-((6-Bromo-4-phenylquinazolin-2-yl)amino)phenyl)(morpholino)methanone make it valuable in the pharmaceutical industry for developing new drugs. Its structural features allow for the design of compounds with enhanced efficacy and reduced toxicity profiles.

Agrochemical Applications

Beyond pharmaceuticals, this compound can be utilized in agrochemical formulations due to its biological activity against pests and pathogens, contributing to sustainable agricultural practices.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (3-((6-Bromo-4-phenylquinazolin-2-yl)amino)phenyl)(morpholino)methanone typically involves multi-step organic reactions. The starting materials often include 6-bromo-4-phenylquinazoline and aniline derivatives. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the formation of the desired compound.

Industrial Production Methods

Industrial production methods for such compounds usually involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields, using industrial-grade equipment, and ensuring the purity of the final product through various purification techniques.

Análisis De Reacciones Químicas

Types of Reactions

(3-((6-Bromo-4-phenylquinazolin-2-yl)amino)phenyl)(morpholino)methanone can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and reaction time.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinazoline N-oxides, while reduction could produce amine derivatives.

Mecanismo De Acción

The mechanism of action of (3-((6-Bromo-4-phenylquinazolin-2-yl)amino)phenyl)(morpholino)methanone involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound may inhibit or activate these targets, leading to the desired therapeutic effects.

Comparación Con Compuestos Similares

Similar Compounds

Similar compounds include other quinazoline derivatives, such as:

- 4-Phenylquinazoline

- 6-Bromoquinazoline

- Aminoquinazolines

Uniqueness

(3-((6-Bromo-4-phenylquinazolin-2-yl)amino)phenyl)(morpholino)methanone is unique due to its specific substitution pattern and the presence of the morpholino group. This structural uniqueness can result in distinct biological activities and chemical properties compared to other quinazoline derivatives.

Actividad Biológica

The compound (3-((6-Bromo-4-phenylquinazolin-2-yl)amino)phenyl)(morpholino)methanone is a derivative of quinazoline, a class of compounds known for their diverse biological activities, including anticancer, anti-inflammatory, and antiviral effects. This article explores the biological activity of this specific compound, focusing on its pharmacological potential, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

This structure includes a quinazoline core with a bromine substitution at the 6-position and a morpholino group, which is known to enhance solubility and bioavailability.

Anticancer Activity

Research has shown that quinazoline derivatives exhibit significant anticancer properties. A study highlighted the synthesis of various quinazoline derivatives and their evaluation against cancer cell lines such as MCF-7 and SW480. The compound (3-((6-Bromo-4-phenylquinazolin-2-yl)amino)phenyl)(morpholino)methanone demonstrated promising cytotoxic effects with IC50 values comparable to established chemotherapeutics like Erlotinib and Doxorubicin .

The mechanism by which this compound exerts its anticancer effects is primarily through the inhibition of key signaling pathways involved in cell proliferation and survival. Molecular docking studies indicate that it binds effectively to the epidermal growth factor receptor (EGFR), disrupting its function and leading to reduced tumor growth .

Structure-Activity Relationship (SAR)

The SAR studies conducted on related quinazoline derivatives have provided insights into how modifications influence biological activity. The presence of the bromine atom at the 6-position has been shown to enhance binding affinity to target proteins, which is critical for anticancer activity .

Case Studies

- Cytotoxicity Assay : In vitro studies were conducted using MTT assays on MCF-7 and SW480 cell lines. The compound exhibited IC50 values of 15.85 µM against MCF-7 and 17.85 µM against SW480, indicating strong cytotoxic potential .

- Molecular Docking Studies : Docking simulations revealed that the compound interacts with critical residues in the active site of EGFR, forming hydrogen bonds that stabilize its binding. This interaction is crucial for its inhibitory effects on cancer cell proliferation .

- Comparative Studies with Other Quinazolines : Other derivatives with different substituents were tested alongside this compound, demonstrating that while many exhibited activity, none matched the potency observed with (3-((6-Bromo-4-phenylquinazolin-2-yl)amino)phenyl)(morpholino)methanone in terms of selectivity towards cancer cells versus normal cells .

Propiedades

IUPAC Name |

[3-[(6-bromo-4-phenylquinazolin-2-yl)amino]phenyl]-morpholin-4-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21BrN4O2/c26-19-9-10-22-21(16-19)23(17-5-2-1-3-6-17)29-25(28-22)27-20-8-4-7-18(15-20)24(31)30-11-13-32-14-12-30/h1-10,15-16H,11-14H2,(H,27,28,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQZSXVWAYWHCRB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)C2=CC(=CC=C2)NC3=NC4=C(C=C(C=C4)Br)C(=N3)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21BrN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

489.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.